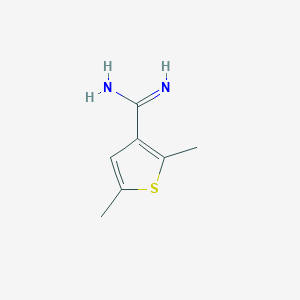
2,5-Dimethylthiophene-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, and a carboximidamide group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylthiophene-3-carboximidamide typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved by sulfurization of hexane-2,5-dione.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction with appropriate reagents such as cyanamide or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylthiophene-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2,5-Dimethylthiophene-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylthiophene-3-carboximidamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation: It may bind to and modulate the activity of specific receptors.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylthiophene: This compound lacks the carboximidamide group and is used as a flavoring agent.
Thiophene-3-carboximidamide: This compound lacks the methyl groups at positions 2 and 5 and has different chemical properties.
Uniqueness
2,5-Dimethylthiophene-3-carboximidamide is unique due to the presence of both methyl groups and the carboximidamide group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2,5-dimethylthiophene-3-carboximidamide |
InChI |
InChI=1S/C7H10N2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H3,8,9) |
Clé InChI |
NWWZBMKJVVCJRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
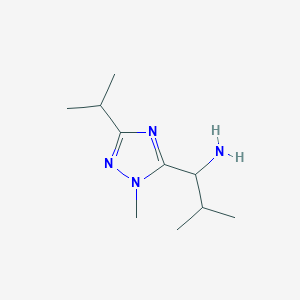
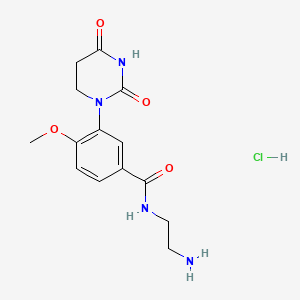
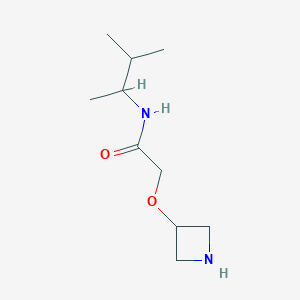
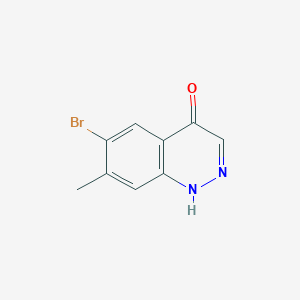
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
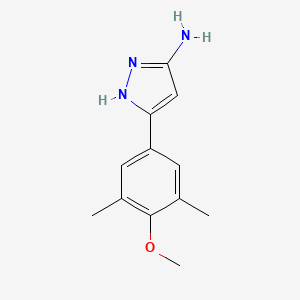
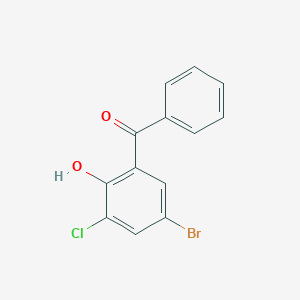
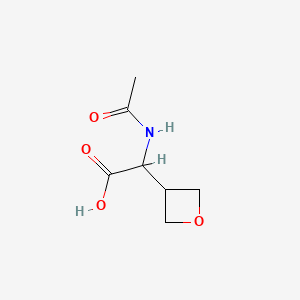




![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
